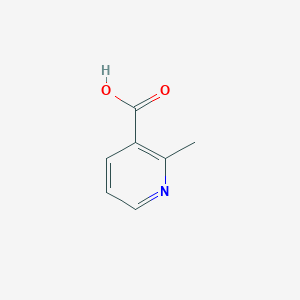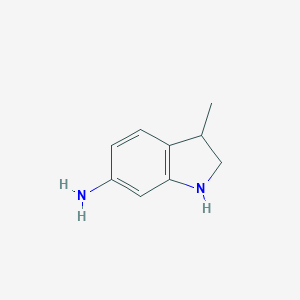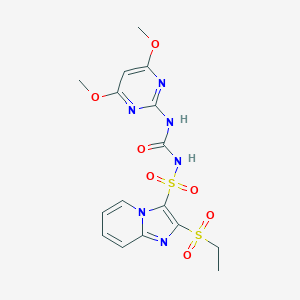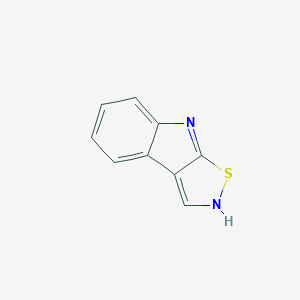
Brassilexin
描述
Brassilexin is a sulfur-containing phytoalexin produced by cruciferous plants, particularly Brassica species. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. This compound is known for its potent antifungal properties, making it a crucial component of plant defense mechanisms against fungal pathogens.
作用机制
Target of Action
Brassilexin is a potent antifungal phytoalexin produced by crucifer plants . Its primary target is the fungal pathogen Leptosphaeria maculans . This pathogen is capable of detoxifying this compound, allowing it to survive in the presence of this otherwise toxic compound . Another study suggests that proteins such as ABC transporter, Amr1, Beta-tubulin, Cutinase, Fusicoccadiene synthase, and Glutathione transferase of Alternaria brassicicola could be potential molecular targets of this compound .
Mode of Action
The pathogen responds by detoxifying this compound, thereby reducing its toxicity .
Biochemical Pathways
The detoxification pathway of this compound in Leptosphaeria maculans involves its reductive bioconversion to 3-aminomethyleneindole-2-thione , followed by hydrolysis and oxidation to the water-soluble metabolite 3-formylindolyl-2-sulfonic acid . This pathway allows the pathogen to survive in the presence of this compound.
Pharmacokinetics
The detoxification pathway suggests that this compound undergoes metabolic transformations in the presence of its target pathogen .
Result of Action
The result of this compound’s action is the inhibition of fungal growth, making it a potent antifungal agent . Certain pathogens like leptosphaeria maculans can detoxify this compound, reducing its antifungal effects .
Action Environment
The ability of certain pathogens to detoxify this compound suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions .
生化分析
Biochemical Properties
Brassilexin interacts with various enzymes and proteins in biochemical reactions. The first detoxification step of this compound involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to the water-soluble metabolite 3-formylindolyl-2-sulfonic acid .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are yet to be fully understood. It is known that this compound can prevent spore germination and hyphal growth of L. maculans .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. The detoxification pathways of this compound and the corresponding detoxifying enzymes have been investigated
准备方法
Synthetic Routes and Reaction Conditions
Brassilexin can be synthesized through a multi-step process starting from indoline-2-thione. The synthesis involves the following steps:
Formation of 3-(aminomethylene)indole-2-thione: This intermediate is obtained by reacting indoline-2-thione with appropriate reagents under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the synthetic route mentioned above can be scaled up for larger production. The process involves standard organic synthesis techniques, including purification and isolation of intermediates and the final product.
化学反应分析
Types of Reactions
Brassilexin undergoes several types of chemical reactions, including:
Reduction: this compound can be reduced to 3-aminomethyleneindole-2-thione.
Hydrolysis: The reduced product can undergo hydrolysis.
Oxidation: The hydrolyzed product can be further oxidized to form 3-formylindolyl-2-sulfonic acid.
Common Reagents and Conditions
Reduction: Common reducing agents such as sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Major Products Formed
- 3-aminomethyleneindole-2-thione
- 3-formylindolyl-2-sulfonic acid
科学研究应用
Brassilexin has several scientific research applications, including:
- Chemistry : Used as a model compound to study phytoalexin biosynthesis and detoxification pathways.
- Biology : Investigated for its role in plant defense mechanisms and interactions with pathogens.
- Medicine : Potential applications in developing antifungal agents.
- Industry : Explored for its use in sustainable agriculture to enhance crop resistance to fungal diseases.
相似化合物的比较
Similar Compounds
- Brassinin
- Cyclobrassinin
- Sinalexin
- Camalexin
Uniqueness
Brassilexin is unique due to its sulfur-containing structure, which contributes to its potent antifungal activity. Compared to other phytoalexins like brassinin and camalexin, this compound has shown higher efficacy in inhibiting certain fungal pathogens. Its distinct chemical structure also allows for different metabolic pathways and detoxification mechanisms, making it a valuable compound for studying plant-pathogen interactions.
属性
IUPAC Name |
4H-[1,2]thiazolo[5,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMBEDDKDVIBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)SN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923097 | |
| Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brassilexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119752-76-0 | |
| Record name | Brassilexin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119752-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brassilexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119752760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brassilexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 167 °C | |
| Record name | Brassilexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Brassilexin and where is it found?
A1: this compound is a potent antifungal phytoalexin primarily found in plants belonging to the Brassicaceae family, commonly known as crucifers. It was first isolated from Brown Mustard (Brassica juncea L.). []
Q2: How does this compound work against fungi?
A2: While the exact mechanism of action remains unclear, this compound's antifungal activity is attributed to its ability to inhibit fungal growth. This might involve disrupting crucial cellular processes within fungi. [, , , ]
Q3: Are there fungi that can overcome this compound's antifungal effects?
A3: Yes, certain fungal pathogens like Leptosphaeria maculans (responsible for blackleg disease) and Sclerotinia sclerotiorum (causing stem rot) can detoxify this compound, rendering it ineffective. [, , , , , ]
Q4: How do these fungi detoxify this compound?
A4: Leptosphaeria maculans detoxifies this compound through a multi-step process involving reduction, hydrolysis, and oxidation. The end product is the water-soluble and less toxic 3-formylindolyl-2-sulfonic acid. [] Sclerotinia sclerotiorum, on the other hand, employs glucosylation, attaching a glucose molecule to this compound, thereby neutralizing its antifungal activity. []
Q5: Are there other ways fungi metabolize this compound?
A5: Interestingly, some fungi like Rhizoctonia solani (a root rot pathogen) detoxify this compound by first converting it to another phytoalexin, Brassicanal A. This intermediate is then further broken down into non-toxic products. []
Q6: Can the fungal detoxification pathways be exploited?
A6: Researchers have successfully mimicked the fungal detoxification pathways to synthesize this compound and other phytoalexins like Brassicanal A in the lab. This provides a new avenue for producing these compounds for research and potential agricultural applications. [, , ]
Q7: What is the chemical structure of this compound?
A7: this compound is an indole alkaloid containing a sulfur atom. Its core structure is an isothiazolo[5,4-b]indole ring system. [, , , ]
Q8: Can you provide the molecular formula and weight of this compound?
A8: The molecular formula for this compound is C9H6N2S2, and its molecular weight is 206.28 g/mol.
Q9: What are the spectroscopic characteristics of this compound?
A9: this compound's structure is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide information about the compound's functional groups and fragmentation patterns, respectively. [, , , ]
Q10: Are there any known isomers of this compound?
A10: Yes, an isomer of this compound called Isothis compound has been synthesized. This isomer also exhibits biological activity, though its potency compared to this compound is not fully understood. []
Q11: Does modifying the structure of this compound affect its activity?
A11: Yes, structural modifications to the this compound molecule significantly impact its antifungal activity, potency, and target selectivity. Researchers are exploring different modifications to design derivatives with improved efficacy and potentially broader antifungal activity. [, , ]
Q12: Can you give an example of such modifications and their effects?
A12: Introducing a methoxy group at the 1-position of the indole ring in this compound leads to the formation of 1-Methoxythis compound. This modification influences the molecule's interaction with target enzymes and its overall antifungal activity. [, , ]
Q13: How is this compound synthesized in plants?
A13: this compound biosynthesis in crucifers follows a complex pathway involving several enzymatic steps. Research shows that the phytoalexins Brassinin and Cyclobrassinin act as precursors in the biosynthetic pathway of this compound. []
Q14: Are there specific enzymes involved in this compound biosynthesis?
A14: Yes, enzymes like Brassinin Oxidase play a crucial role in the oxidative conversion of precursors like Cyclobrassinin into this compound. [, , ]
Q15: What are the potential applications of this compound?
A15: Given its antifungal properties, this compound holds potential for development into a natural fungicide for controlling plant diseases in cruciferous crops. This could contribute to sustainable agriculture practices by reducing reliance on synthetic pesticides. [, , , ]
Q16: What are the challenges in developing this compound as a fungicide?
A16: Fungal resistance to this compound, its stability in the environment, and the development of cost-effective large-scale production methods are some challenges that need to be addressed. [, , , ]
Q17: What are the future directions for this compound research?
A17: Further research on this compound's mode of action, understanding and overcoming fungal resistance mechanisms, exploring its potential against a wider range of fungal pathogens, and developing efficient delivery systems are crucial areas for future investigation. [, , , , ]
- Computational Chemistry: Molecular modeling and docking studies can be employed to investigate the interactions between this compound and its target proteins in fungi. This can help in designing more potent and selective derivatives. []
- Plant Breeding: Breeding programs can focus on developing cruciferous crop varieties with enhanced production of this compound or other related phytoalexins to improve their resistance against fungal diseases. [, ]
- Biomarkers and Diagnostics: Identifying specific biomarkers associated with this compound production or fungal detoxification pathways could aid in developing diagnostic tools for monitoring disease resistance in plants and assessing the efficacy of potential treatments. []
- Environmental Impact: Assessing the environmental fate and potential ecotoxicological effects of this compound is important to ensure its sustainable use as a natural fungicide. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


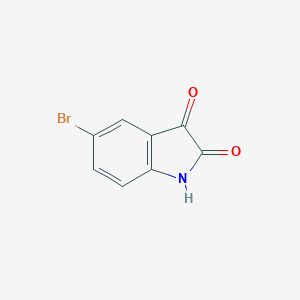
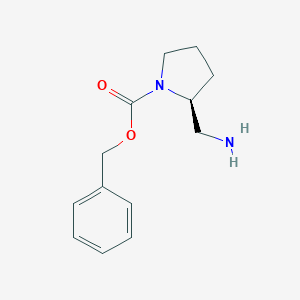

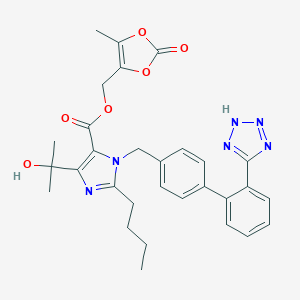
![(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B120063.png)
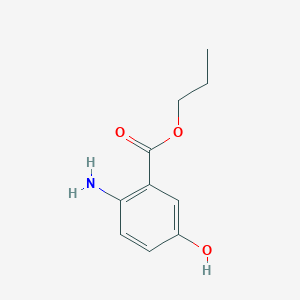
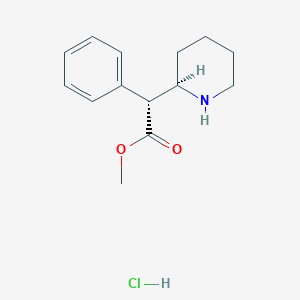
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
